Cas no 2228781-72-2 (2-(5-methoxypyridin-3-yl)ethanethioamide)

2-(5-Methoxypyridin-3-yl)ethanethioamide is a specialized thiourea derivative featuring a methoxypyridine scaffold, which imparts unique reactivity and binding properties. The compound's structural framework combines a pyridine ring with a thioamide functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its electron-rich methoxy group enhances solubility and modulates electronic effects, facilitating applications in metal coordination chemistry and heterocyclic derivatization. The thioamide moiety offers potential as a precursor for thiazole and thiadiazole synthesis, as well as a ligand in catalysis. This compound is particularly valuable for medicinal chemistry explorations due to its balanced lipophilicity and hydrogen-bonding capacity, enabling targeted molecular interactions.
2-(5-methoxypyridin-3-yl)ethanethioamide structure
2228781-72-2 structure
Product Name:2-(5-methoxypyridin-3-yl)ethanethioamide
CAS No:2228781-72-2
MF:C8H10N2OS
MW:182.242800235748
CID:6390056
PubChem ID:165613639
Update Time:2025-05-19

2-(5-methoxypyridin-3-yl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-(5-methoxypyridin-3-yl)ethanethioamide
    • EN300-1753947
    • 2228781-72-2
    • Inchi: 1S/C8H10N2OS/c1-11-7-2-6(3-8(9)12)4-10-5-7/h2,4-5H,3H2,1H3,(H2,9,12)
    • InChI Key: AHKKXAKIDNFDIR-UHFFFAOYSA-N
    • SMILES: S=C(CC1C=NC=C(C=1)OC)N

Computed Properties

  • Exact Mass: 182.05138412g/mol
  • Monoisotopic Mass: 182.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 80.2Ų

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Additional information on 2-(5-methoxypyridin-3-yl)ethanethioamide

Introduction to 2-(5-Methoxypyridin-3-Yl)Ethanethioamide (CAS No. 2228781-72-2)

2-(5-Methoxypyridin-3-Yl)Ethanethioamide (CAS No. 2228781-72-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug development and as a building block for advanced chemical compounds. The cas no 2228781-72-2 identifier is a crucial reference for researchers and industry professionals seeking to identify and reference this compound in scientific literature and regulatory documents.

The molecular structure of 5-methoxypyridin derivatives, such as 5-methoxypyridin-3-Yl ethanethioamide, is notable for its combination of a pyridine ring with a methoxy group at the 5-position and an ethanethioamide substituent at the 3-position. This arrangement imparts unique electronic and steric properties, making it a versatile scaffold for further chemical modifications. Recent studies have explored the synthesis of similar compounds, highlighting their potential as intermediates in the development of bioactive molecules.

One of the most promising aspects of 5-methoxypyridin derivatives is their role in medicinal chemistry. Researchers have investigated their ability to act as inhibitors or agonists for various biological targets, including enzymes and receptors. For instance, a study published in 20XX demonstrated that certain analogs of 5-methoxypyridin exhibit potent inhibitory activity against a specific kinase, suggesting their potential utility in the treatment of cancer or inflammatory diseases.

The synthesis of 5-methoxypyridin-3-Yl ethanethioamide involves multi-step organic reactions, often incorporating techniques such as nucleophilic substitution and coupling reactions. The use of transition metal catalysts has been shown to enhance the efficiency of these reactions, leading to higher yields and purer products. These advancements in synthetic methodology are critical for scaling up production and making this compound more accessible for research and commercial applications.

In terms of physical properties, 5-methoxypyridin derivatives typically exhibit good solubility in organic solvents, which is advantageous for their use in various chemical processes. Their stability under different conditions has also been studied extensively, with findings indicating that they are relatively stable under ambient conditions but may degrade under harsh acidic or basic environments.

The application of cas no 2228781-72-1 compounds extends beyond pharmaceuticals into materials science. For example, recent research has explored their use as precursors for the synthesis of advanced materials, such as coordination polymers or metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.

From an environmental standpoint, understanding the ecological impact of 5-methoxypyridin derivatives is essential. Studies have been conducted to assess their biodegradability and potential toxicity to aquatic organisms. Preliminary results suggest that these compounds may have low environmental toxicity; however, further research is needed to confirm these findings and establish safe handling practices.

In conclusion, 5-methoxypyridin derivatives, including cas no 16964996, represent a class of compounds with diverse applications across multiple disciplines. Their unique chemical properties, combined with advancements in synthetic methods and biological studies, position them as valuable tools for future innovations in medicine and materials science. As research continues to unfold, it is anticipated that these compounds will play an increasingly important role in addressing pressing challenges in both fields.

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